

# Spectroscopic Profile of 1,2,4,5-Tetrahydroxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,4,5-Benzenetetrol

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This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-tetrahydroxybenzene (CAS No. 636-32-8), a valuable building block in the synthesis of advanced materials and a compound of interest in medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition and synthesis of the compound.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,2,4,5-tetrahydroxybenzene, providing insights into its molecular structure and characteristic analytical fingerprints.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the 1,2,4,5-tetrahydroxybenzene molecule. The proton and carbon environments are detailed below. It is important to note that the chemical shifts, particularly for the labile hydroxyl protons, are dependent on the solvent used.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Solvent
9.66	Singlet	4H	Ar-OH	DMSO-d <sub>6</sub>
5.94	Singlet	2H	Ar-H	DMSO-d <sub>6</sub>
5.0	Broad Peak	4H	Ar-OH	MeOD
5.90	Single Peak	2H	Ar-H	MeOD

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
138.46	C-OH	DMSO-d <sub>6</sub>
104.81	C-H	DMSO-d <sub>6</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4,5-tetrahydroxybenzene is characterized by a strong, broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups and distinct peaks for the aromatic C-C and C-O bonds.

Table 3: Key IR Absorption Bands for 1,2,4,5-Tetrahydroxybenzene

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3146.01	Broad	O-H Stretch
1551.54	Strong	Aromatic C-C Stretch
1155.90	Weak	C-O Stretch

## Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for this molecule. The data reveals the molecular ion, confirming the compound's molecular weight.

Table 4: Mass Spectrometry Data for 1,2,4,5-Tetrahydroxybenzene

m/z	Ion	Method
145.03	[M+H] <sup>+</sup>	ESI-MS
165.02	[M+Na] <sup>+</sup>	ESI-MS

## Experimental Protocols

This section details the methodologies for the synthesis of 1,2,4,5-tetrahydroxybenzene and the acquisition of the presented spectroscopic data.

## Synthesis of 1,2,4,5-Tetrahydroxybenzene

Two common methods for the synthesis of 1,2,4,5-tetrahydroxybenzene are presented below. The first is a reduction using tin metal in hydrochloric acid, and the second is a catalytic hydrogenation.

### Method 1: Reduction of 2,5-Dihydroxy-1,4-benzoquinone with Tin[1]

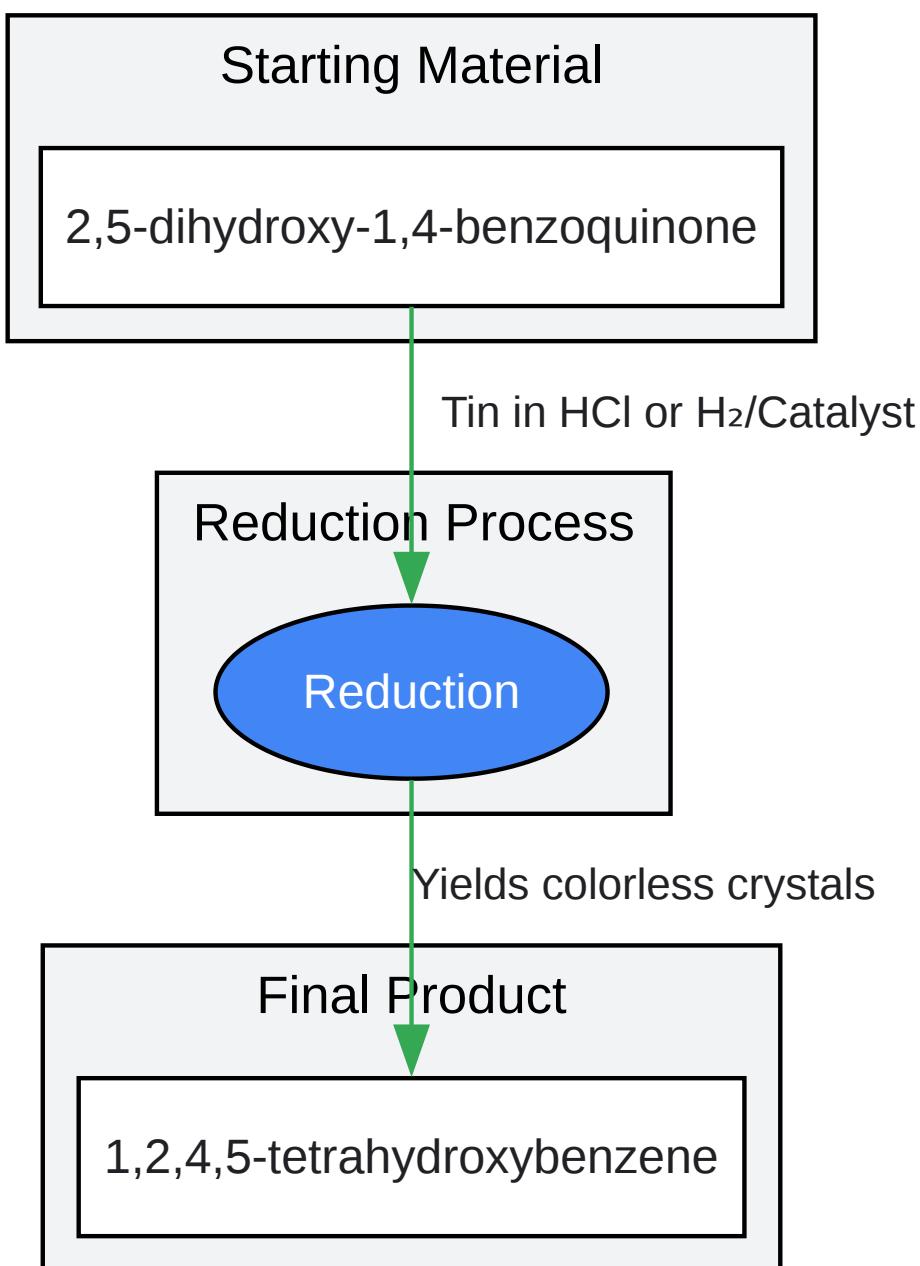
- Reaction Setup: To a solution of 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in hydrochloric acid (110 mL), slowly add tin particles (2.068 g, 1.2 eq.).
- Heating: The reaction mixture is heated to 110 °C and maintained for 1 hour.
- Filtration and Crystallization: After cooling the reaction solution to 50-60 °C, thermal filtration is performed. The filtrate is then cooled to 0 °C to induce crystallization.
- Isolation: The resulting colorless crystals of 1,2,4,5-tetrahydroxybenzene are collected by filtration.

### Method 2: Catalytic Hydrogenation of 2,5-Dihydroxy-1,4-benzoquinone

- Catalyst Pre-hydrogenation: In a suitable reaction flask, a hydrogenation catalyst (e.g., platinum oxide) is suspended in a solvent like tetrahydrofuran (THF). The flask is flushed with hydrogen gas, and the catalyst is pre-hydrogenated with stirring until hydrogen uptake ceases.
- Reaction: A solution of 2,5-dihydroxy-1,4-benzoquinone in THF is added to the catalyst mixture. The reaction is allowed to proceed under a hydrogen atmosphere for approximately four hours. The progress of the reaction can be monitored by a color change from brown to orange to a faint yellow.
- Workup: Once the hydrogen absorption slows significantly, the stirrer is stopped, and the catalyst is allowed to settle. The resulting solution containing 1,2,4,5-tetrahydroxybenzene can then be further processed.

Below is a visual representation of the synthesis workflow from 2,5-dihydroxy-1,4-benzoquinone.

## Synthesis of 1,2,4,5-Tetrahydroxybenzene



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Caption: Synthesis workflow for 1,2,4,5-tetrahydroxybenzene.

## Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 1,2,4,5-tetrahydroxybenzene.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or MeOD) in a clean NMR tube.[2] For <sup>13</sup>C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good spectrum in a reasonable time.[2]
- **Instrumentation:** The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
- **Data Acquisition:** For <sup>1</sup>H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically necessary due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

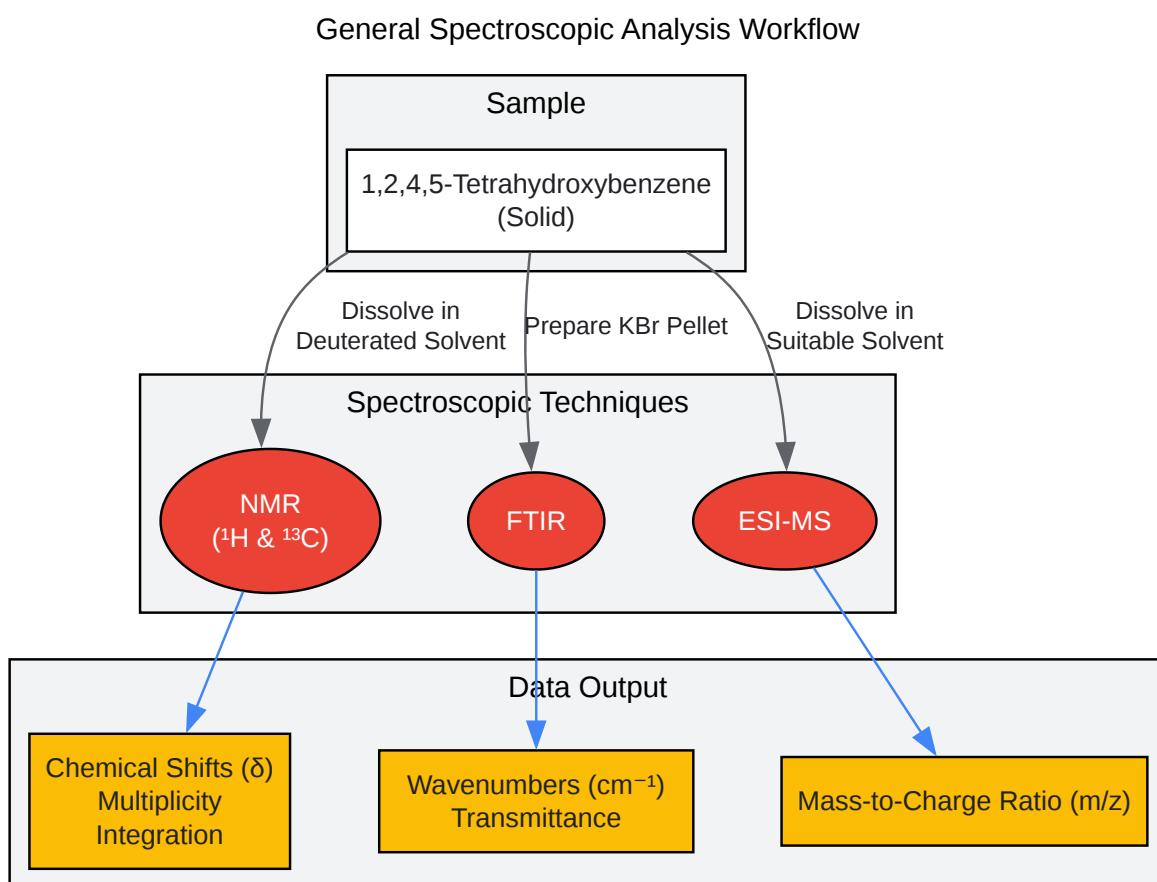
A common method for analyzing solid samples is the KBr pellet technique.

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
- **Pellet Formation:** The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3]
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization.
- Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
- Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured. The instrument is typically operated in positive ion mode to detect protonated molecules  $[M+H]^+$  or other adducts like  $[M+Na]^+$ .[5]

Below is a logical diagram illustrating the general workflow for the spectroscopic analysis of 1,2,4,5-tetrahydroxybenzene.



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Caption: Workflow for spectroscopic analysis of the solid sample.

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